REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:13][C:12]2=[O:23])C1C=CC=CC=1.CC1CC=CCC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:13][C:12]2=[O:23]
|
Name
|
methyl [5-(benzyloxy)-3-oxo-2,3-dihydro-1H-inden-1-yl]acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C(CC(C2=CC1)CC(=O)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC1=CCC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.686 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mix was stirred at 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 1 hour the mix was filtered through a bed of Celite
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washing with ethanol The filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CONCENTRATION
|
Details
|
the residue was concentrated from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)CC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |